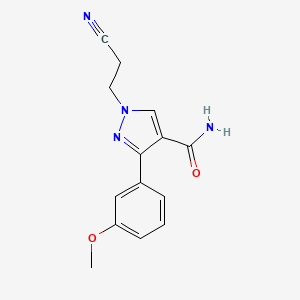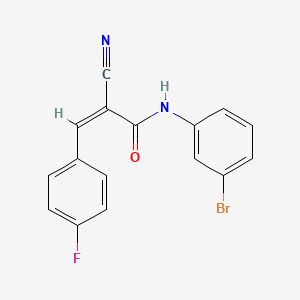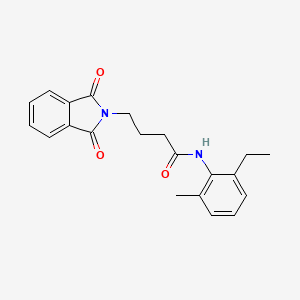![molecular formula C10H14N2O4S B5210604 5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Dimethylamino)sulfonyl]-2-methoxybenzamide, also known as DBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM is a small molecule that belongs to the class of sulfonamides and has been studied extensively for its anti-cancer, anti-inflammatory, and neuroprotective properties.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition by this compound leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia. This compound works by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
This compound has also been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and apoptosis in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound works by activating the Nrf2-ARE signaling pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation.
作用機序
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide works by inhibiting the activity of HDACs and NF-κB, which are key regulators of gene expression and immune and inflammatory responses, respectively. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HDAC inhibitors such as this compound inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. NF-κB inhibitors such as this compound inhibit the activity of NF-κB, leading to the inhibition of the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the production of pro-inflammatory cytokines in macrophages and microglia. This compound has also been shown to protect neurons from oxidative stress and apoptosis in various models of neurodegenerative diseases.
実験室実験の利点と制限
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. A third direction is to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential clinical applications.
合成法
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide can be synthesized by reacting 5-amino-2-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 214-216°C.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)7-4-5-9(16-3)8(6-7)10(11)13/h4-6H,1-3H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLKSXZCXUYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)




![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5210575.png)
![N-[(isobutylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5210581.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![tetramethyl 7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5210593.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)